4-Fluoro-2-(trifluoromethoxy)pyridine 4-Fluoro-2-(trifluoromethoxy)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15829750
InChI: InChI=1S/C6H3F4NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H
SMILES:
Molecular Formula: C6H3F4NO
Molecular Weight: 181.09 g/mol

4-Fluoro-2-(trifluoromethoxy)pyridine

CAS No.:

Cat. No.: VC15829750

Molecular Formula: C6H3F4NO

Molecular Weight: 181.09 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-(trifluoromethoxy)pyridine -

Specification

Molecular Formula C6H3F4NO
Molecular Weight 181.09 g/mol
IUPAC Name 4-fluoro-2-(trifluoromethoxy)pyridine
Standard InChI InChI=1S/C6H3F4NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H
Standard InChI Key JWOZTFHIHFXOHY-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1F)OC(F)(F)F

Introduction

Chemical and Structural Properties

The molecular formula of 4-fluoro-2-(trifluoromethoxy)pyridine is C₆H₃F₄NO, with a molecular weight of 181.09 g/mol . The trifluoromethoxy group contributes to its high electronegativity and lipophilicity, enhancing its stability and reactivity in organic reactions. Key structural features include:

  • Pyridine backbone: A six-membered aromatic ring with nitrogen at the 1-position.

  • Fluorine substituent: Positioned at the 4-carbon, increasing electron-withdrawing effects.

  • Trifluoromethoxy group: A bulky, electron-deficient substituent at the 2-carbon, influencing steric and electronic interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₆H₃F₄NO
Molecular weight181.09 g/mol
Boiling pointNot reported-
DensityNot reported-
SolubilityMiscible in polar solvents

The absence of reported boiling and melting points highlights the need for further experimental characterization.

Synthetic Methodologies

Fluorination and Trifluoromethoxylation Strategies

Synthesis typically involves introducing fluorine and trifluoromethoxy groups onto a pyridine precursor. One approach adapts methods from related compounds, such as 2-fluoro-6-(trifluoromethyl)pyridine, where halogen exchange reactions using hydrogen fluoride (HF) and catalysts like ferric chloride (FeCl₃) under high-pressure conditions yield fluorinated products . For 4-fluoro-2-(trifluoromethoxy)pyridine, analogous steps might include:

  • Chloropyridine precursor: Start with 2-chloro-4-fluoropyridine.

  • Trifluoromethoxylation: React with trifluoromethylating agents (e.g., AgOCF₃ or CuOCF₃) in a polar aprotic solvent .

  • Purification: Distillation or chromatography to isolate the target compound.

Industrial-Scale Production

Industrial synthesis often employs catalytic fluorination. For example, the Suzuki–Miyaura cross-coupling reaction has been utilized for similar pyridine derivatives, offering high yields under mild conditions . Key challenges include controlling regioselectivity and minimizing side reactions from the highly reactive trifluoromethoxy group.

Applications in Chemical and Pharmaceutical Industries

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing aminopyridines via amination reactions. For instance, palladium-catalyzed couplings can introduce amino groups, yielding bioactive molecules for drug discovery . Its electron-deficient pyridine ring also facilitates interactions with biological receptors, making it a candidate for kinase inhibitors or antiviral agents.

Catalysis and Materials Science

In catalysis, 4-fluoro-2-(trifluoromethoxy)pyridine acts as a ligand in palladium-mediated reactions. For example, it enables regioselective oxidative coupling of xylenes to produce tetramethylbiphenyls, valuable in polymer chemistry .

Hazard StatementPrecautionary Measure
H226 (Flammable liquid)Store in a cool, ventilated area
H301 (Toxic if swallowed)Use personal protective equipment
H315 (Skin irritation)Avoid direct contact

Environmental Impact

The persistence of trifluoromethoxy groups in ecosystems warrants careful disposal. Biodegradation studies on similar compounds suggest slow environmental breakdown, necessitating advanced waste treatment methods .

Future Research Directions

  • Physicochemical Profiling: Experimental determination of boiling/melting points and solubility parameters.

  • Biological Screening: Evaluation of antimicrobial or anticancer activities, building on success seen in trifluoromethyl pyrimidine derivatives .

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce HF usage, addressing safety and environmental concerns .

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